4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide
Descripción
4-(Dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide is a synthetic small molecule characterized by a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a pyridinylmethyl moiety linked to a 2-oxopyrrolidinone ring. This structure combines sulfonamide and benzamide pharmacophores, which are commonly associated with enzyme inhibition (e.g., carbonic anhydrase, kinase targets) and enhanced pharmacokinetic properties due to the pyrrolidinone moiety . The dimethylsulfamoyl group may improve solubility and membrane permeability compared to simpler sulfonamide derivatives, while the pyridinyl-pyrrolidinone segment could enhance target binding via hydrogen bonding or π-π interactions .
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-22(2)28(26,27)16-7-5-15(6-8-16)19(25)21-13-14-9-10-20-17(12-14)23-11-3-4-18(23)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQALDOVIJLQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the pyrrolidinyl-pyridinyl moiety. Common reagents and conditions used in these reactions include:
Reagents: Benzoyl chloride, dimethylamine, pyrrolidine, pyridine derivatives, and various coupling agents.
Conditions: Reactions are often carried out under controlled temperatures, with the use of solvents such as dichloromethane, toluene, or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with several sulfonamide/benzamide derivatives, but key differences influence its physicochemical and biological properties. Below is a comparative analysis:
Pharmacological and Physicochemical Comparisons
Target Affinity and Selectivity The target compound’s dimethylsulfamoyl group may confer stronger binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) compared to simpler sulfonamides like 4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide . Venetoclax’s complex structure enables high-affinity BCL-2 binding, whereas the target compound’s smaller size may favor broader target interactions .
Solubility and Bioavailability The target compound’s pyrrolidinone group enhances water solubility compared to 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (which has a less polar pyrimidine group) . Fluorinated derivatives like the chromenone-containing compound in exhibit higher metabolic stability due to reduced CYP450-mediated oxidation.
Synthetic Accessibility The target compound’s synthesis likely involves fewer steps than Venetoclax (which requires multi-step coupling of bulky fragments) . However, the pyridinyl-pyrrolidinone segment may necessitate specialized catalysts for regioselective coupling .
Research Findings
- Enzyme Inhibition: Compounds with benzamide-sulfonamide hybrids (e.g., ) show nanomolar IC₅₀ values against carbonic anhydrase isoforms, suggesting the target compound may share this activity.
- Anticancer Potential: The pyridinylmethyl-pyrrolidinone motif in the target compound resembles fragments in kinase inhibitors (e.g., pyrazolopyrimidines in ), though its exact mechanism remains unconfirmed.
- Toxicity Profile : Dimethylsulfamoyl groups are associated with lower nephrotoxicity compared to unsubstituted sulfonamides, as seen in preclinical studies of similar derivatives .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
